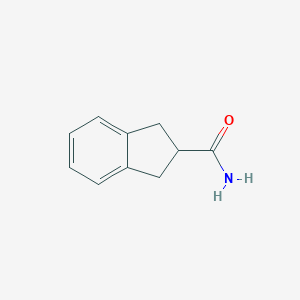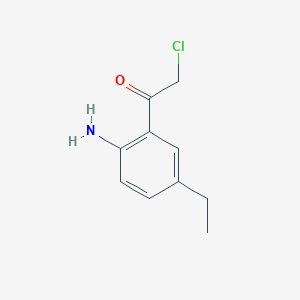
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, also known as AKE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AKE is a derivative of acetophenone, and its synthesis method involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. In
Mechanism Of Action
The exact mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, there are also limitations to using 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone. One area of research could be the development of more potent and selective 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone analogs for use as anti-inflammatory and anti-cancer agents. Another area of research could be the investigation of the potential neuroprotective effects of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, as it has been shown to have antioxidant properties. Additionally, the mechanisms of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone could be further elucidated through studies on its interactions with enzymes and signaling pathways.
Synthesis Methods
The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. The resulting product is a yellow crystalline solid with a melting point of 84-86°C. The yield of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is typically around 50%, and the purity can be increased through recrystallization.
Scientific Research Applications
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
164788-90-3 |
|---|---|
Product Name |
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone |
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(2-amino-5-ethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-3-4-9(12)8(5-7)10(13)6-11/h3-5H,2,6,12H2,1H3 |
InChI Key |
YSOBUXDYZIUMAM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
synonyms |
Ethanone, 1-(2-amino-5-ethylphenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



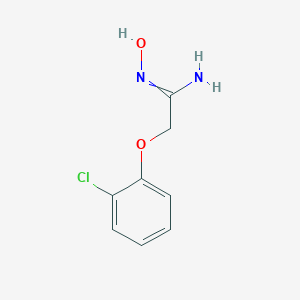
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)

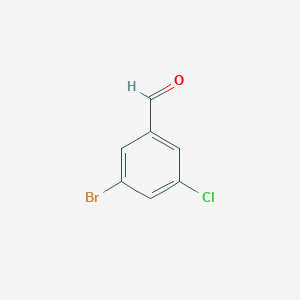
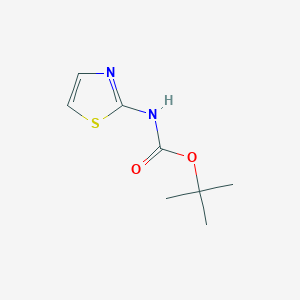
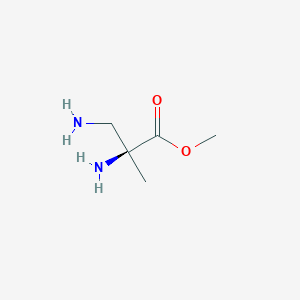

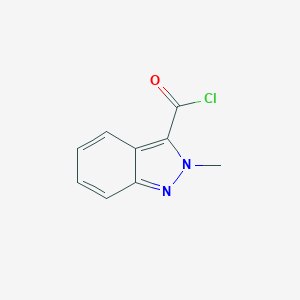
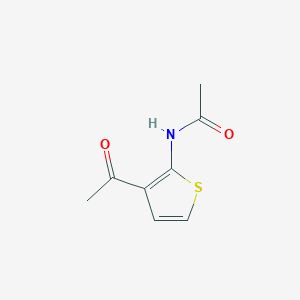


![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
